

Temuterkib In Vivo Dosing & Efficacy in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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Cancer Model (Cell Line)	Mutation Type	Temuterkib Dose & Schedule	Treatment Duration	Reported Efficacy
A375 Melanoma (Parental) [1]	BRAF V600E	100 mg/kg, once daily (o.g.)	21 days	Significant tumor regression; 4/6 complete responses [1]
A375 Melanoma (Vemurafenib-resistant) [1]	BRAF V600E	50 mg/kg, twice daily (o.g.)	Not specified	95% tumor growth inhibition [1]
HCT116 Colorectal [1]	KRAS mutant	100 mg/kg, once daily (o.g.)	Not specified	31% tumor regression [1]
HCT116 Colorectal (Combo with LY3009120) [1]	KRAS mutant	LY3214996 + Pan-RAF inhibitor	Not specified	94% tumor growth inhibition (synergistic effect) [1]
MiaPaCa-2 Pancreatic [1]	KRAS mutant	100 mg/kg, once daily (o.g.)	Not specified	66% tumor regression [1]
Calu-6 NSCLC [1]	KRAS mutant	100 mg/kg, once daily (o.g.)	Not specified	54% tumor regression [1]

Cancer Model (Cell Line)	Mutation Type	Temuterkib Dose & Schedule	Treatment Duration	Reported Efficacy
Colo205 Colorectal [1]	BRAF mutant	100 mg/kg, once daily (o.g.)	Not specified	76% tumor regression [1]
Multiple Xenograft Models [2]	BRAF, RAS mutant	100 mg/kg, once daily (o.g.)	Not specified	Significant tumor growth inhibition or regression [2]

Experimental Protocols for In Vivo Studies

For researchers aiming to replicate these studies, here are detailed methodologies based on the literature.

Animal Model and Administration

- **Model:** Typically, immunocompromised mice (e.g., NSG mice) are used for human tumor xenograft studies [2].
- **Dosing Formulation:** The compound is often prepared as a homogeneous suspension. For example, it can be suspended in a 0.5% methylcellulose solution or similar vehicle for oral gavage [3] [1].
- **Dosing Schedule:** The standard schedule is **once-daily oral gavage (o.g.)** at **100 mg/kg**. In models of acquired resistance, a more intensive schedule of **50 mg/kg twice daily** has been used [1].

Efficacy and Pharmacodynamic Assessment

- **Tumor Measurement:** Tumor volume is measured regularly using calipers. Tumor growth inhibition (%T/C) and tumor regression are calculated by comparing the treatment group to the vehicle control group [1].
- **Pharmacodynamic (PD) Biomarker Analysis:** A key PD marker for target engagement is the phosphorylation of p90RSK1 (phospho-p90RSK1).
 - **Protocol:** At the end of the study or at specific timepoints post-dosing, tumors are harvested and homogenized.
 - **Analysis:** Lysates are analyzed via Western blot or similar immunoassays using antibodies specific for phospho-p90RSK1 to confirm pathway inhibition [2] [1].

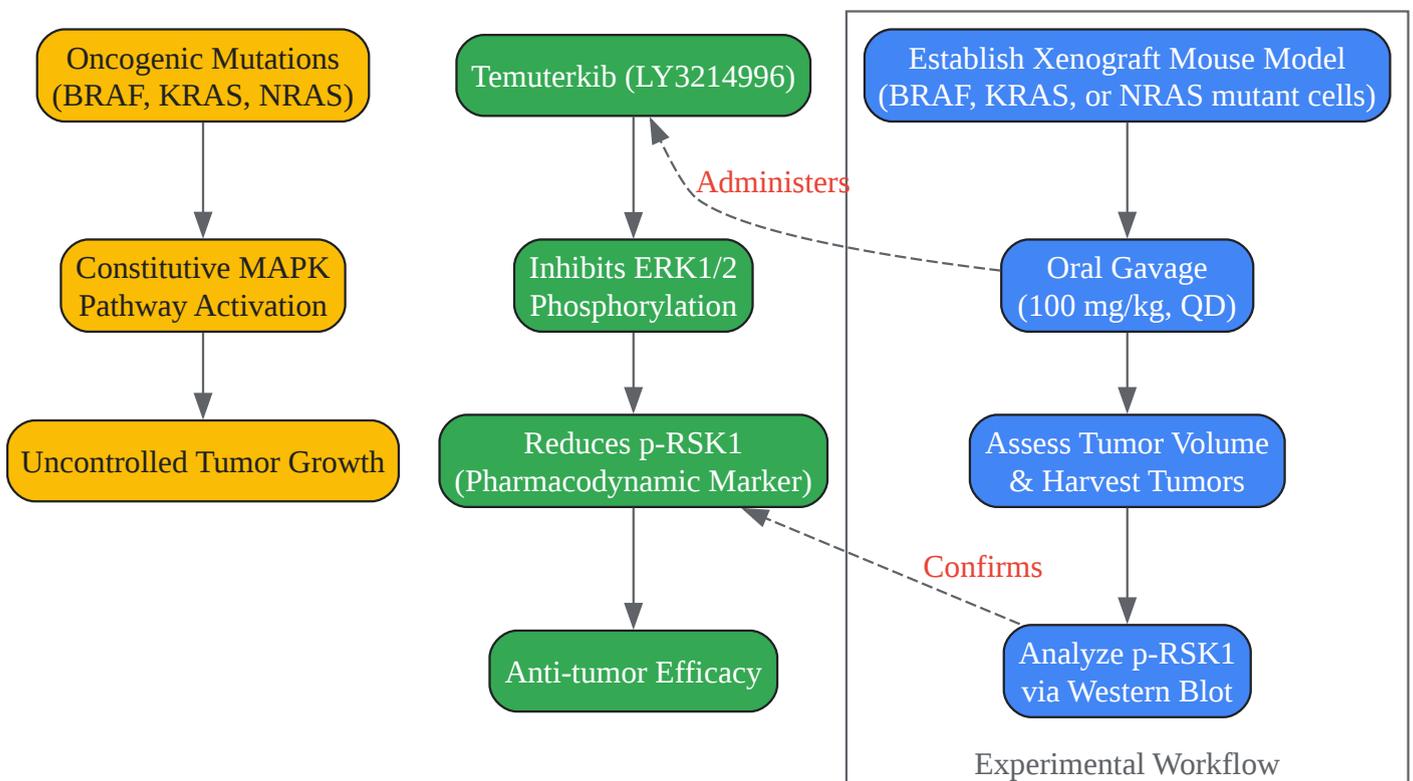
Combination Therapy Protocols

Temuterkib shows enhanced efficacy in combination with other agents. A noted example is co-administration with the CDK4/6 inhibitor **abemaciclib**.

- **Procedure:** Mice are treated with both **Temuterkib** and abemaciclib concurrently.
- **Observation:** This combination is well-tolerated and results in potent tumor growth inhibition or even regression in KRAS mutant colorectal and non-small cell lung cancer models [1]. Similar vertical inhibition strategies combining **Temuterkib** with upstream SOS1 or SHP2 inhibitors have also proven highly effective in spheroid models [4].

Key Mechanisms and Workflow

The following diagram illustrates the mechanism of action of **Temuterkib** and the typical workflow for in vivo efficacy studies.



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Critical Considerations for Protocol Design

- **Dose-Dependent Toxicity:** While generally well-tolerated in oncology models, a study investigating anthracycline-induced cardiotoxicity found that **Temuterkib induced dose-dependent cardiotoxicity** in zebrafish. This highlights the importance of careful dose optimization in preclinical studies [5].
- **Brain Penetrance:** **Temuterkib** has been identified as a **brain-active ERK inhibitor** using a novel kinase-modulated bioluminescent indicator (KiMBI), which may be relevant for studies involving brain tumors or metastases [6].

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References

1. | LY3214996 | ERK1/2 inhibitor | CAS 1951483-29-6 | Buy... Temuterkib [invivochem.com]
2. Temuterkib (LY3214996) | ERK inhibitor | Mechanism [selleckchem.com]
3. Predictive Modeling to Study the Treatment-Shortening ... [pmc.ncbi.nlm.nih.gov]
4. RAS Pathway Inhibitors Combined with Targeted Agents Are ... [pmc.ncbi.nlm.nih.gov]
5. Inhibition, But Not Depletion, of Erk Signaling Ameliorates ... [sciencedirect.com]
6. Kinase-Modulated Bioluminescent Indicators Enable ... [pmc.ncbi.nlm.nih.gov]

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